4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid
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Overview
Description
4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes an isopropylphenyl group, a methylpiperazino group, and a butanoic acid moiety
Scientific Research Applications
4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isopropylphenyl Intermediate: The synthesis begins with the preparation of the isopropylphenyl intermediate through a Friedel-Crafts alkylation reaction. This involves reacting isopropylbenzene with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazino Group: The next step involves the introduction of the piperazino group through a nucleophilic substitution reaction. The isopropylphenyl intermediate is reacted with 4-methylpiperazine under basic conditions to form the desired intermediate.
Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a series of reactions, including oxidation and esterification. The intermediate is oxidized to introduce the carboxylic acid group, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid: shares structural similarities with other compounds containing isopropylphenyl and piperazino groups.
This compound: can be compared to other piperazine derivatives and phenylbutanoic acids.
Uniqueness
- The unique combination of the isopropylphenyl group and the piperazino group in this compound imparts distinct chemical and biological properties.
- Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)14-4-6-15(7-5-14)17(21)12-16(18(22)23)20-10-8-19(3)9-11-20/h4-7,13,16H,8-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDASKCFWSNUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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